![molecular formula C14H18ClNO B2433259 N-[3-(4-Chlorophenyl)pentan-3-yl]prop-2-enamide CAS No. 151946-57-5](/img/structure/B2433259.png)
N-[3-(4-Chlorophenyl)pentan-3-yl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(4-Chlorophenyl)pentan-3-yl]prop-2-enamide is an organic compound characterized by the presence of a chlorophenyl group attached to a pentan-3-yl chain, which is further connected to a prop-2-enamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-Chlorophenyl)pentan-3-yl]prop-2-enamide typically involves the reaction of 4-chlorobenzaldehyde with a suitable pentan-3-yl derivative under controlled conditions. The reaction proceeds through a series of steps, including condensation and amide formation. Common reagents used in this synthesis include base catalysts and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for yield and purity, often employing high-pressure and temperature conditions to accelerate the reaction. Purification steps such as recrystallization or chromatography are used to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(4-Chlorophenyl)pentan-3-yl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Hydroxyl or amino derivatives.
Wissenschaftliche Forschungsanwendungen
N-[3-(4-Chlorophenyl)pentan-3-yl]prop-2-enamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of N-[3-(4-Chlorophenyl)pentan-3-yl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways. For example, it may bind to enzyme active sites, altering their activity and affecting metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[4-Chlorophenyl]prop-2-enamide: Lacks the pentan-3-yl chain, making it less hydrophobic.
N-[3-(4-Chlorophenyl)butan-3-yl]prop-2-enamide: Has a shorter butan-3-yl chain, affecting its steric properties.
Uniqueness
N-[3-(4-Chlorophenyl)pentan-3-yl]prop-2-enamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the pentan-3-yl chain enhances its hydrophobicity and potential interactions with lipid membranes, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
N-[3-(4-chlorophenyl)pentan-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO/c1-4-13(17)16-14(5-2,6-3)11-7-9-12(15)10-8-11/h4,7-10H,1,5-6H2,2-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBWEIVPWNJKNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC=C(C=C1)Cl)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
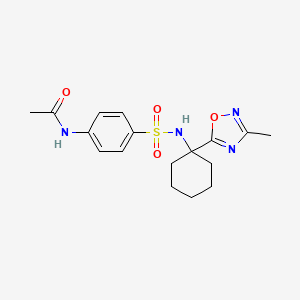
![4-benzoyl-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2433178.png)
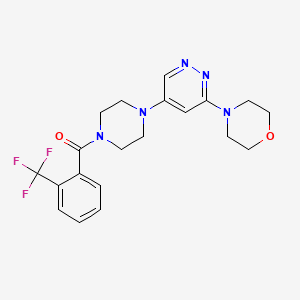
![N-Methyl-N-[(2-propan-2-ylpyrimidin-5-yl)methyl]sulfamoyl fluoride](/img/structure/B2433180.png)
![N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-4-phenylbutanamide](/img/structure/B2433181.png)
![5-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester](/img/structure/B2433182.png)
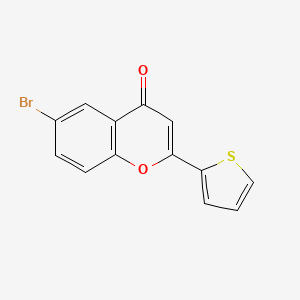
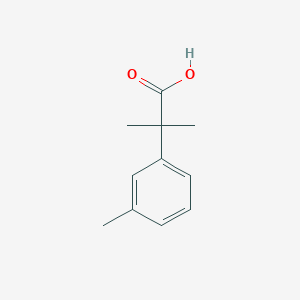
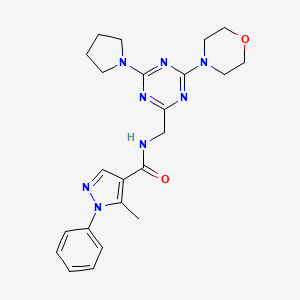
![4-chloro-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2433191.png)
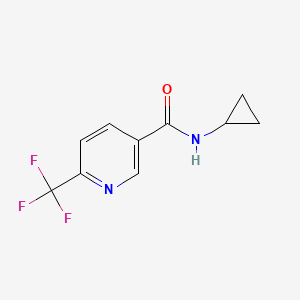
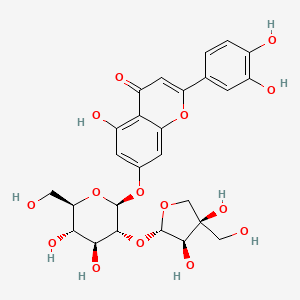
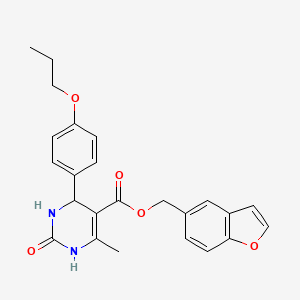
![1-(4-Fluorobenzyl)-3-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea](/img/structure/B2433198.png)
